molecular formula C11H12N2O2 B13083296 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13083296
M. Wt: 204.22 g/mol
InChI Key: UVNAIDQLSKNSBE-UHFFFAOYSA-N
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Description

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical building block belonging to the imidazopyridine class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their broad range of biological activities. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a versatile intermediate in the synthesis of various pharmacologically active molecules. Research into analogs, particularly those substituted at the 6-position of the imidazo[1,2-a]pyridine ring, has demonstrated significant potential in drug discovery. For instance, such compounds have been investigated as potent inhibitors of Rab geranylgeranyl transferase (RGGT), a key enzyme in the posttranslational prenylation of Rab GTPases, which are involved in critical cellular processes like vesicle trafficking . Inhibiting RGGT is considered a promising therapeutic strategy, and 6-substituted imidazo[1,2-a]pyridines represent a leading class of phosphonocarboxylate-based inhibitors for this target . The carboxylic acid functional group on this scaffold provides a versatile handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies . As an organic synthesis intermediate, this compound can be used to develop novel compounds for screening against various biological targets.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-9-7-13-6-8(11(14)15)4-5-10(13)12-9/h4-7H,2-3H2,1H3,(H,14,15)

InChI Key

UVNAIDQLSKNSBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C=C(C=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a five-component cascade reaction can be employed, involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Substituent Position and Type

  • Imidazo[1,2-a]pyridine-6-carboxylic acid: The parent compound lacks the 2-propyl group, exhibiting a melting point of 250°C (decomposition) and high purity (≥97%) .
  • 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate: Chlorination at position 6 introduces electronegativity, reducing solubility (slightly soluble in water) and altering reactivity.
  • 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid : Methyl substitution at position 6 results in a similarity score of 0.93 compared to the target compound, suggesting structural proximity. However, the smaller methyl group may reduce steric hindrance compared to the propyl substituent .

Halogenated Derivatives

  • Its hydrochloride salt (CAS 1820666-77-0) has a molecular weight of 277.50 g/mol .
  • This derivative is available with 95–98% purity .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Solubility Molecular Weight (g/mol) Key References
Imidazo[1,2-a]pyridine-6-carboxylic acid None (parent compound) 250 (dec.) Not reported 162.14
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid Cl at position 6 Not reported Slightly in water 196.59 (anhydrous)
6-Acetyl-8-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one Acetyl and benzoyl groups 293–294 Not reported Not reported
8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br at position 6, ester Not reported Not reported Not reported
  • Melting Points : Carboxylic acid derivatives generally exhibit higher melting points (e.g., 250°C for the parent compound) compared to esters or halogenated analogs, likely due to intermolecular hydrogen bonding .
  • Solubility : Chloro and bromo substituents reduce aqueous solubility, as seen in 6-chloro derivatives , whereas methyl or propyl groups may enhance lipophilicity.

Biological Activity

Chemical Structure and Properties
2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by its unique imidazo and pyridine structural motifs. It has a molecular formula of C12H12N2O2 and a molecular weight of 204.22 g/mol. The presence of a carboxylic acid functional group enhances its reactivity and potential biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent. The specific mechanisms by which it exerts this activity are still under investigation but may involve interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound also appears to possess anti-inflammatory properties . In vitro assays have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity indicates its potential application in treating inflammatory diseases, although further studies are needed to elucidate the precise pathways involved.

The mechanism of action for this compound is believed to involve interactions with various biological macromolecules, such as proteins and nucleic acids. Techniques like molecular docking and binding affinity assays are being employed to better understand these interactions and their implications for drug design.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds. Below is a table summarizing some of these compounds along with their unique features:

Compound NameCAS NumberUnique Features
2-tert-Butylimidazo[1,2-a]pyridine-6-carboxylic acid1248085-24-6Contains a tert-butyl group that may enhance lipophilicity.
2-Cyclobutylimidazo[1,2-a]pyridine-6-carboxylic acid1780761-97-8Features a cyclobutyl substituent affecting sterics.
Ethyl imidazo[1,2-a]pyridine-6-carboxylate139022-25-6An ester derivative that may have different solubility properties.

The specific propyl substitution on the imidazo ring of this compound could influence its pharmacological profile compared to these derivatives, potentially enhancing its interaction with biological targets while providing distinct physicochemical properties advantageous for drug formulation.

Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The results indicated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Research on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of this compound resulted in a marked reduction in paw edema and serum levels of inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that this compound could be further developed for therapeutic use in inflammatory conditions.

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